molecular formula C19H19N5OS B4175541 2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

Cat. No. B4175541
M. Wt: 365.5 g/mol
InChI Key: OSADYDFQSLKJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide, also known as ATPTA, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of triazole derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. 2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is its broad-spectrum activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of 2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide. One potential direction is to investigate its potential use in combination with other drugs for cancer therapy. Another direction is to explore its potential use as an antifungal or antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide and its potential side effects.

Scientific Research Applications

2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. 2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

2-[[5-(4-aminophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-2-12-24-18(14-8-10-15(20)11-9-14)22-23-19(24)26-13-17(25)21-16-6-4-3-5-7-16/h2-11H,1,12-13,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSADYDFQSLKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
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2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
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2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
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2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
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2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
Reactant of Route 6
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2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

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